3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide is a complex organic compound characterized by a bromine atom and a carbamoyl group attached to a benzamide backbone. This compound is notable for its potential applications in medicinal chemistry due to the biological activity associated with its structural components. The presence of the 3-bromo and 3,4-dichlorophenyl substituents enhances its reactivity and interaction with biological targets.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 3-bromobenzoyl chloride with amines or other suitable precursors under controlled conditions. The synthesis methods typically involve organic solvents and bases to facilitate the reaction.
3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide belongs to the class of benzamides and is classified as an aromatic amide. Its structural complexity allows it to be categorized under various chemical families, including halogenated compounds and nitrogen-containing heterocycles.
The synthesis of 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide can be achieved through several methods:
The molecular structure of 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography for precise determination of molecular geometry and bonding characteristics.
3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide can participate in various chemical reactions:
The mechanism of action for 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide involves its interaction with biological targets such as enzymes or receptors:
Studies suggest that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer effects. Further research into specific molecular interactions is ongoing to elucidate detailed mechanisms.
Characterization techniques such as Infrared (IR) spectroscopy and NMR provide insights into functional groups and structural integrity.
The compound identified by the systematic name 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide belongs to a specialized class of N-substituted benzamide derivatives. Its nomenclature follows IUPAC conventions, with "3-bromo" specifying the bromine substituent at the meta-position on the benzoyl ring, and the "N-{[(3,4-dichlorophenyl)carbamoyl]amino}" fragment describing the urea-linked 3,4-dichlorophenyl group. The molecular formula is C₁₄H₁₀BrCl₂N₃O₂, with a molecular weight of 403.1 g/mol [4]. Alternative naming includes 1-[(3-bromobenzoyl)amino]-3-(3,4-dichlorophenyl)urea, emphasizing its bis-amide/urea hybrid structure .
The core structure integrates three key moieties:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic Name | 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide |
IUPAC Name | 1-[(3-bromobenzoyl)amino]-3-(3,4-dichlorophenyl)urea |
CAS Registry Number | 321680-02-8 |
Molecular Formula | C₁₄H₁₀BrCl₂N₃O₂ |
Molecular Weight | 403.1 g/mol |
Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
InChIKey | PPUBRAQAOMIOSB-UHFFFAOYSA-N |
Table 2: Related Benzamide Derivatives
Compound Name | Molecular Formula | Structural Similarity |
---|---|---|
3-bromo-N-(3-chlorophenyl)benzamide | C₁₃H₁₀BrClN₂O | Halogenated aryl groups |
N-(3,4-Dichlorophenyl)benzamide | C₁₃H₉Cl₂NO | Dichlorophenyl motif |
4-bromo-3-chlorobenzamide | C₁₃H₁₀BrClN₂O | Ortho-halogen substitution |
This compound emerged during early 2000s explorations of halogenated benzamides as kinase and ion channel modulators. Its design leverages halogen bonding capabilities—bromine for hydrophobic pocket interactions and chlorines for enhanced binding affinity—making it a strategic scaffold in targeted drug discovery [5].
Key Pharmacological Roles:
Table 3: Therapeutic Areas of Benzamide Analogues
Therapeutic Area | Molecular Target | Role of Halogenation |
---|---|---|
Oncology | Kinases/ANO6 | Enhances target binding specificity |
Thrombosis | ANO6 ion channels | Modulates phospholipid scrambling |
Inflammatory Disorders | Signal transduction enzymes | Improves metabolic stability |
Evolution in Drug Design:
The compound’s hybrid architecture (benzamide-urea) represents a convergence of two privileged medicinal chemistry motifs. Its synthesis marked a shift toward multifunctional inhibitors capable of simultaneous enzyme and ion channel engagement. Recent patents (e.g., US20230080054A1) leverage this core for developing covalent inhibitors, where the bromine serves as a leaving group for selective target alkylation [5] [8]. This exemplifies its transition from a simple building block to a refined pharmacophore in advanced therapeutic candidates.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9